molecular formula C5H10O5 B1254161 D-Apiose

D-Apiose

Numéro de catalogue: B1254161
Poids moléculaire: 150.13 g/mol
Clé InChI: ASNHGEVAWNWCRQ-LJJLCWGRSA-N
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Description

D-Apiose is a branched-chain pentose sugar (C5H10O5) predominantly found in the plant kingdom. It is a key component of cell wall polysaccharides, such as rhamnogalacturonan-II (RG-II) and apiogalacturonan, where it plays a critical structural role. In RG-II, this compound residues are essential for forming borate ester cross-links between polysaccharide chains, which is crucial for plant cell wall development and stability . This compound is also a sugar moiety found in numerous plant secondary metabolites, including flavonoid and phenylethanoid glycosides, with over 1200 such glycosides identified across more than 530 plant species . In biochemical research, this compound is notable for its unique biosynthetic pathway. It is synthesized from UDP-D-glucuronic acid via a multistep reaction catalyzed by a single enzyme, UDP-D-apiose/UDP-D-xylose synthase (UAXS). This enzymatic process involves decarboxylation coupled with a pyranosyl-to-furanosyl sugar ring contraction, a mechanism that has been deciphered through structural and computational studies . Furthermore, this compound serves as a carbon source for specific gut microorganisms, such as Bacteroides species, which possess dedicated catabolic pathways for its utilization. The discovery of these pathways has revealed novel enzymes, including RuBisCO-like proteins (RLPs) that function in decarboxylation and transcarboxylation reactions . Researchers utilize this compound in studies of plant cell wall architecture, enzymatic mechanisms of sugar ring contraction, and the role of gut microbiome glycosidases in processing apiosylated substances . Its presence in glycosylated aroma precursors also makes it relevant for flavor development research in food and beverage science . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H10O5

Poids moléculaire

150.13 g/mol

Nom IUPAC

(3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4?,5+/m0/s1

Clé InChI

ASNHGEVAWNWCRQ-LJJLCWGRSA-N

SMILES

C1C(C(C(O1)O)O)(CO)O

SMILES isomérique

C1[C@@]([C@H](C(O1)O)O)(CO)O

SMILES canonique

C1C(C(C(O1)O)O)(CO)O

Synonymes

apiose
D-apiose

Origine du produit

United States

Biosynthesis and Enzymatic Transformations of D Apiose

Elucidation of the UDP-D-Apiose Biosynthetic Pathway from UDP-D-Glucuronic Acid

The biosynthetic pathway for UDP-D-apiose involves an unusual series of reactions that begin with UDP-D-glucuronic acid. acs.orgresearchgate.netoup.com Early biochemical studies in duckweed and parsley cell cultures provided the initial evidence for this conversion, demonstrating that UDP-D-apiose is formed through decarboxylation and a subsequent rearrangement of the carbon skeleton, leading to ring contraction and branch formation. acs.orgresearchgate.netoup.comnih.gov The enzyme responsible for this intricate transformation also produces UDP-D-xylose as a side product, hence its dual nomenclature. acs.orgresearchgate.netoup.comnih.gov

Intensive research in the 1960s definitively identified D-glucuronic acid as the precursor for D-apiose, ruling out other related sugars. oup.com The activated form, UDP-D-glucuronic acid (UDP-GlcA), serves as the direct substrate for the synthesis of UDP-D-apiose. acs.orgresearchgate.netoup.com Metabolic flux analysis in plants, while not specifically detailed for this compound in all contexts, generally involves tracing carbon flow through metabolic pathways to understand the quantitative distribution of fluxes. dntb.gov.uacore.ac.ukplos.org For UDP-D-apiose biosynthesis, this would involve analyzing the conversion rate of UDP-GlcA to UDP-D-apiose and UDP-D-xylose.

UDP-D-apiose/UDP-D-xylose synthase (AXS or UAXS) is a bifunctional enzyme central to this compound biosynthesis. acs.org It catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose. acs.orgresearchgate.netnih.gov This enzyme is a homodimer with a molecular mass of 86 kDa. oup.com

The genes encoding AXS/UAXS have been identified and functionally characterized in model organisms such as Arabidopsis thaliana. researchgate.netoup.comnih.govamazonaws.com Using a bioinformatics approach, the candidate gene AXS1 was identified in Arabidopsis and its cDNA was functionally expressed in Escherichia coli. researchgate.netnih.gov The recombinant AXS1 enzyme was shown to convert UDP-D-glucuronate into a mixture of UDP-D-apiose and UDP-D-xylose, with a turnover number of 0.3 min⁻¹. researchgate.netnih.gov Arabidopsis possesses two isoforms, AXS1 and AXS2, which are functionally redundant, and a double mutant lacking both genes is lethal, highlighting their essential role in plant viability. researchgate.netuniprot.org Both AXS1 and AXS2 genes exhibit expression patterns across all plant tissues and developmental stages. researchgate.net

The UAXS-catalyzed reaction is exceptionally complex for a single enzyme, involving a multi-step process that includes decarboxylation, sugar ring contraction (from pyranose to furanose), and branch formation. researchgate.netnih.gov The proposed reaction sequence involves an oxidative decarboxylation of UDP-D-glucuronic acid to yield a 4-ketoxylose intermediate (UDP-4-KX). acs.org Subsequent ring contraction and reduction at C3' by NADH lead to UDP-D-apiose. acs.org

The catalytic mechanism of UAXS, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, orchestrates a four-step process: nih.gov

Oxidation: NAD+ abstracts a proton from the C4' hydroxyl of UDP-GlcA, forming a 4-keto intermediate.

Decarboxylation: The C6 carboxyl group is eliminated as CO₂, yielding a transient UDP-4-keto-pentose intermediate.

Retro-aldol/aldol (B89426) rearrangement: The sugar ring opens via C2'–C3' bond cleavage (retro-aldol), followed by recombination (aldol) to form a furanosyl structure with a C3' branch. nih.gov This mechanism is supported by isotopic labeling and kinetic studies using phosphonate (B1237965) analogs. nih.gov

Reduction: NADH reduces the C4' ketone, stabilizing either UDP-D-apiose or UDP-D-xylose depending on the rearrangement pathway.

Decarboxylation has been shown to occur only after the sugar ring opening. nih.govresearchgate.net The thiol group of Cys100 in UAXS plays a critical role in steering the sugar skeleton rearrangement by proton transfer to and from the C3'. nih.govresearchgate.net

AXS/UAXS activity is strictly NAD+-dependent. acs.orgresearchgate.netoup.comnih.gov NAD+ functions as a crucial cofactor in numerous metabolic processes, including redox reactions, and its levels can influence enzyme activity. e-jsm.orgelixhealth.eu AXS1, for instance, requires NAD+ for its enzymatic activity. researchgate.netnih.govuga.edu

While direct detailed allosteric regulation of AXS/UAXS beyond NAD+ dependence is less extensively documented in the provided sources, it is known that AXS1 activity is strongly inhibited by UDP-D-galacturonate. researchgate.netnih.govuga.edu Allosteric regulation typically involves the binding of a molecule at a site other than the active site, inducing conformational changes that affect enzyme activity. nih.govnih.gov The stable chair conformation of UDP-D-xylose has been suggested to cause substrate inhibition, explaining the unidirectional synthesis of UDP-D-apiose from UDP-D-glucuronic acid and the apparent inability of AXS to convert UDP-D-xylose back to UDP-D-apiose. acs.orgnih.gov

Crystallographic analysis of UAXS from Arabidopsis thaliana reveals that the enzyme functions as a homodimer, featuring the typical short-chain dehydrogenase/reductase (SDR) fold. researchgate.netresearchgate.net The dimer interface is formed by specific helices (α4 and α5) and a β-strand (β6), along with an extended loop. researchgate.net The active site residues are largely conserved when compared to human UDP-xylose synthase (UXS), with notable replacements of Cys100 and Cys140 in UAXS. researchgate.net

Computational analyses, including molecular dynamics simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have provided profound insights into the UAXS catalytic mechanism. nih.govresearchgate.netresearchgate.net These studies demonstrate how UAXS integrates a classical cycle of oxidation and reduction by a tightly bound nicotinamide (B372718) coenzyme (NAD+/NADH) with retro-aldol/aldol chemistry for sugar ring contraction. nih.govresearchgate.net Molecular dynamics simulations are crucial for understanding enzyme substrate positioning dynamics and how conformational changes influence catalytic efficiency and selectivity. vanderbilt.eduprinceton.edu The model for the UAXS Michaelis complex (NAD+:UDP-GlcA:enzyme) has been built by combining structural data, revealing potential hydrogen-bond interactions between enzyme residues and ligands. researchgate.net

Biological Roles and Molecular Interactions of D Apiose in Cellular Systems

D-Apiose Integration into Plant Cell Wall Polysaccharides

This compound, a unique branched-chain pentose (B10789219), is a crucial component of plant cell wall pectic polysaccharides, though it is never found in a free form in nature. oup.com It is a key structural element in both rhamnogalacturonan II (RG-II) and apiogalacturonans, contributing significantly to the integrity and function of the plant cell wall. oup.comresearchgate.net The biosynthesis of this compound involves the enzyme UDP-D-apiose/UDP-D-xylose synthase, which converts UDP-D-glucuronate into UDP-D-apiose and UDP-D-xylose. nih.govnih.gov

Rhamnogalacturonan II (RG-II) is a highly complex and conserved pectic polysaccharide found in the primary cell walls of all higher plants. wikipedia.orguga.edu Its backbone is composed of α-1,4-linked D-galacturonic acid residues. wikipedia.org Attached to this backbone are four distinct side chains (A, B, C, and D) composed of twelve different types of monosaccharides, including this compound, linked by at least 21 different glycosidic linkages. wikipedia.orgresearchgate.net this compound is a conserved initial residue of side chains A and B. uga.edu The intricate and conserved structure of RG-II suggests its essential role in plant cell walls. researchgate.net

Apiogalacturonans are another type of pectic polysaccharide rich in this compound, predominantly found in the cell walls of aquatic monocots like duckweed (Lemna minor). oup.comnih.gov Their structure consists of a galacturonan backbone with apiosyl residues attached as side chains. researchgate.net The abundance of apiogalacturonan can vary, and in some aquatic plants, it constitutes a significant portion of the cell wall's dry mass. mdpi.com

A critical function of this compound within the plant cell wall is its involvement in the formation of borate-mediated cross-links between two RG-II molecules, creating a dimer. nih.govacs.orgnrel.gov This cross-linking is essential for the structural integrity of the pectic network and, consequently, the entire cell wall. nih.gov The borate (B1201080) ester bond forms between the hydroxyl groups on C-2 and C-3 of two apiosyl residues located in side chain A of two separate RG-II monomers. acs.orgnih.govresearchgate.net This dimerization results in a three-dimensional pectic network that contributes to cell adhesion and mechanical strength. nih.gov Under sufficient boron conditions, over 90% of RG-II exists in this dimerized form. nih.govresearchgate.net The formation of this borate cross-link is considered the only proven molecular function of boron in plants. nih.gov

The in vitro formation of the RG-II dimer is influenced by pH and the presence of certain divalent cations. nih.gov The dimer is stable at a pH above 4 but hydrolyzes at a low pH. uga.edunih.gov Divalent cations such as Sr²⁺, Pb²⁺, and Ba²⁺ can enhance the rate of dimer formation. uga.edunih.gov

Genetic studies involving mutants deficient in this compound synthesis have highlighted its importance for normal plant development and cell wall integrity. The enzyme responsible for the synthesis of the precursor for this compound, UDP-D-apiose, is UDP-D-apiose/UDP-D-xylose synthase (AXS). nih.govresearchgate.net

The proper synthesis and integration of this compound into cell wall polysaccharides are crucial for plant growth and adaptation to environmental stressors. The borate cross-linking of RG-II, which is dependent on this compound, is directly linked to boron assimilation and utilization in plants. Efficient cross-linking is necessary for normal plant development, and impairments in this process due to either boron deficiency or structural defects in RG-II can lead to growth defects. nih.gov

This compound as a Constituent of Glycosylated Natural Products

Beyond its structural role in the cell wall, this compound is also a component of a wide array of glycosylated natural products, also known as secondary metabolites. oup.commdpi.com It is estimated that over 1200 apiose-containing natural products have been identified in more than 530 plant species. mdpi.comnih.gov These compounds belong to various chemical classes, including flavonoids, coumarins, and lignans. researchgate.netnih.gov

This compound is frequently found as a sugar moiety in flavonoid glycosides. nih.govcas.cz In these molecules, the apiosyl group is typically attached to another sugar, such as glucose, which is then linked to the flavonoid aglycone. oup.com A well-known example is apiin (B1667559) (apigenin-7-O-apiosyl-(1→2)-glucoside), the first apiose-containing natural product to be isolated. nih.govhmdb.camdpi.com Other common flavonoid apiosides include those derived from luteolin (B72000) and chrysoeriol. nih.gov

The biosynthesis of these apiosyl glycosides involves specific enzymes called glycosyltransferases. nih.govmdpi.comresearchgate.net For instance, a flavone (B191248) 7-O-glucoside apiosyltransferase has been identified that transfers apiose from UDP-apiose to the glucose moiety of various flavonoid 7-O-glucosides. nih.gov These glycosylation steps are crucial for the diversification and biological activity of these secondary metabolites. cas.cz

The presence of this compound in these compounds can influence their chemical properties and biological functions. Flavonoid apiosides are thought to play various roles in plants, including acting as signaling molecules and contributing to defense mechanisms. nih.gov

Interactive Data Table of Research Findings

Research AreaKey FindingOrganism/System StudiedReference
RG-II StructureRG-II is a complex, conserved pectic polysaccharide with four distinct side chains containing this compound.Higher Plants wikipedia.orguga.edu
Apiogalacturonan StructureApiogalacturonans are pectic polysaccharides with a galacturonan backbone and apiosyl side chains, abundant in aquatic monocots.Lemna minor (Duckweed) oup.comnih.gov
RG-II DimerizationThis compound in side chain A of RG-II is essential for the formation of borate-mediated cross-links, creating a dimer.In vitro / Plant Cell Walls acs.orgnih.govnih.gov
This compound Deficient MutantsDepletion of this compound synthesis leads to severe growth defects, cell death, and abnormal cell wall structure.Nicotiana benthamiana nih.gov
Flavonoid GlycosidesThis compound is a common sugar moiety in flavonoid glycosides, such as apiin, where it is attached to another sugar.Celery, Parsley nih.govnih.govmdpi.com

Glycosyltransferase Specificity and Reaction Mechanisms for Apiosylation of Aglycones and Glycone Chains

The enzymatic transfer of this compound from an activated sugar donor to an acceptor molecule, a process known as apiosylation, is catalyzed by a specific class of enzymes called apiosyltransferases. These enzymes play a crucial role in the biosynthesis of a variety of plant secondary metabolites.

Identification and Characterization of Apiosyltransferases (e.g., UGT94AX1)

A key enzyme in the apiosylation of flavonoids is UGT94AX1, an apiosyltransferase from celery (Apium graveolens) responsible for the final step in the biosynthesis of the flavone glycoside apiin nih.govnih.govresearchgate.net. Apiin is a characteristic flavonoid found in celery and parsley nih.govnih.govresearchgate.net. The identification of UGT94AX1 was achieved by screening candidate genes belonging to the glycoside-specific glycosyltransferases (GGTs), as the apiose in apiin is attached to a glucose moiety via a β1-2 linkage nih.govoup.com.

Biochemical characterization of the recombinant UGT94AX1 enzyme, designated AgApiT, confirmed its function as an apigenin (B1666066) 7-O-glucoside:apiosyltransferase nih.govresearchgate.net. The enzyme demonstrated strict specificity for the sugar donor, UDP-apiose, and was unable to utilize other UDP-sugars nih.govresearchgate.net. While highly specific for its donor, it showed more moderate specificity for the acceptor substrate, being able to apiosylate various flavone glucosides nih.govnih.govresearchgate.net. This suggests a potential role for this enzyme in generating a range of apiose-containing flavone glycosides in celery nih.govnih.govresearchgate.net. Phylogenetic analysis indicates that UGT94AX1 is likely the sole apiosyltransferase in celery involved in this pathway nih.govresearchgate.netoup.comoup.com.

EnzymeSource OrganismFunctionSubstrate Specificity (Donor)Substrate Specificity (Acceptor)
UGT94AX1 (AgApiT) Apium graveolens (Celery)Catalyzes the final step in apiin biosynthesis.Strict specificity for UDP-apiose.Moderate specificity for various flavone 7-O-glucosides.
Molecular Basis of UDP-D-Apiose Donor Specificity in Glycosyltransferases

The high specificity of glycosyltransferases for their sugar donors is a critical aspect of their function. In the case of the apiosyltransferase UGT94AX1, homology modeling and site-directed mutagenesis experiments have provided insights into the molecular basis of its strict specificity for UDP-D-apiose nih.govnih.govoup.com.

Sequence comparisons with other GGTs and subsequent structural modeling identified three key amino acid residues within the sugar donor binding pocket of UGT94AX1 that are crucial for the recognition of UDP-apiose: Ile139, Phe140, and Leu356 nih.govnih.govoup.com. These bulky hydrophobic residues are thought to create a specific environment within the active site that accommodates the unique branched-chain structure of this compound nih.gov. Mutagenesis of these residues confirmed their importance in donor specificity, providing a structural foundation for understanding how this enzyme distinguishes UDP-apiose from other potential sugar donors oup.com. Interestingly, UGT94AX1 exhibits a high affinity for UDP-apiose but a relatively low turnover number, which may represent a trade-off that occurred during its evolution to achieve this high level of specificity oup.com.

Microbial Catabolism and Degradation Pathways of this compound-Containing Polysaccharides

While this compound is primarily a component of plant cell walls, various microorganisms have evolved pathways to utilize this compound-containing polysaccharides as a carbon source nih.govnih.govresearchgate.net. The degradation of these complex carbohydrates is carried out by a suite of specialized microbial enzymes.

Identification and Functional Assignment of Novel Microbial Enzymes in this compound Catabolism

Research into the microbial breakdown of this compound has led to the discovery of several novel enzymes and metabolic pathways nih.govnih.govresearchgate.net. A large-scale screening of solute-binding proteins (SBPs) from microbial ABC transport systems identified three that specifically bind this compound, guiding the discovery of four distinct catabolic pathways involving eleven previously unknown enzymatic reactions nih.govnih.govresearchgate.netresearchgate.net.

Among the newly identified enzymes are a D-apionate oxidoisomerase, which catalyzes a hydroxymethyl group migration, and two enzymes that are RuBisCO-like proteins (RLPs): 3-oxo-isoapionate-4-phosphate decarboxylase and 3-oxo-isoapionate-4-phosphate transcarboxylase/hydrolase nih.govnih.govresearchgate.net. These discoveries highlight the diverse enzymatic strategies that have evolved in microbes to debranch and metabolize this compound nih.gov. The pathways involve both oxidative steps, catalyzed by dehydrogenases, and non-oxidative steps, including the action of transketolases that convert this compound into intermediates of central carbon metabolism nih.gov.

Novel EnzymeFunctionPathway
D-apionate oxidoisomerase Catalyzes hydroxymethyl group migration.Divergent pathways from 3-oxo-isoapionate.
3-oxo-isoapionate-4-phosphate decarboxylase (RLP) Decarboxylation of a β-ketoacid intermediate.This compound catabolism.
3-oxo-isoapionate-4-phosphate transcarboxylase/hydrolase (RLP) Transcarboxylation/hydrolysis of a β-ketoacid intermediate.This compound catabolism.
Transketolase Debranching of this compound.Conversion to central carbon metabolism intermediates.

Genomic and Enzymological Strategies for Discovering this compound Degradation Pathways

The discovery of these complex catabolic pathways was made possible through a "genomic enzymology" strategy that leverages the co-localization of genes for transport systems and metabolic pathways in microbial genomes nih.govnih.govresearchgate.net. This approach utilizes bioinformatics tools such as sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) to identify isofunctional families of enzymes and predict their roles in a given pathway nih.govnih.govresearchgate.net.

By first identifying solute binding proteins (SBPs) with specificity for this compound, researchers were able to pinpoint the genomic neighborhoods likely to contain the genes encoding the enzymes for this compound catabolism nih.govnih.govresearchgate.net. This strategy proved highly effective, leading to the elucidation of pathways in a diverse range of microbes from both the human gut and soil environments, including species of Bacteroides, Clostridia, Agrobacterium, and Pseudomonas nih.gov. The public availability of web tools for generating SSNs and GNNs facilitates the application of this powerful strategy for the discovery of other novel metabolic pathways by the wider scientific community nih.govnih.govresearchgate.net.

Chemical and Chemoenzymatic Synthesis of D Apiose and Its Nucleotide Sugars

Total Chemical Synthesis Methodologies for D-Apiose and Stereoselective Approaches

The complete chemical synthesis of this compound has been approached through various methodologies, often focusing on stereoselective control to obtain the desired naturally occurring β-D-erythro-form. researchgate.net Synthetic routes have been developed to produce apiofuranose in forms suitable for applications in oligosaccharide synthesis. researchgate.net

One notable approach describes a practical synthesis of 3-formyl-2,3-O-isopropylidene-D-erythrofuranose, an intermediate also known as this compound aldal. researchgate.net This method also allows for the preparation of selectively protected derivatives, which enables preferential manipulation of the diastereotopic hydroxymethylene groups of apiose. researchgate.net Furthermore, a simple and effective chemical method has been developed for the synthesis of dl-apiose, which can be adapted to prepare isotopically enriched derivatives for use in NMR studies. researchgate.net

Key strategies in the stereoselective synthesis of complex carbohydrates often involve one of the following techniques:

Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules like sugars or amino acids as starting materials.

Resolution : Separating a mixture of enantiomers through chemical, chromatographic, or enzymatic methods.

Chiral Auxiliaries : Employing a removable, enantiopure group to direct the stereochemical outcome of a reaction.

Enantioselective Synthesis : Using chiral reagents or catalysts to favor the formation of one enantiomer over the other. ethz.ch

A method for direct stereocontrolled synthesis of D- and L-glycero-β-D-manno-heptopyranosides highlights the use of a 4,6-O-benzylidene acetal (B89532) to control the stereochemistry at the anomeric center, demonstrating a successful stereoselective approach in carbohydrate synthesis. nih.gov

Table 1: Synthetic Intermediates and Derivatives of this compound

Compound NameDescriptionReference
3-formyl-2,3-O-isopropylidene-D-erythrofuranoseA key intermediate in the synthesis of this compound, also known as this compound aldal. researchgate.net
dl-apioseA racemic mixture of D- and L-apiose synthesized via a simple chemical method. researchgate.net
Isotopically-enriched apiose derivativesSynthesized for use in spectroscopic studies (e.g., NMR). researchgate.net

Chemoenzymatic Strategies for the Production of UDP-D-Apiose and Related Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis for substrate diversity with the high selectivity of enzymatic catalysis. frontiersin.orgresearchgate.net This approach has been effectively used to produce nucleotide sugars. A facile, three-step chemoenzymatic method has been developed for the production of UDP-α-D-xylose and UDP-β-L-arabinose, which serves as a model for the synthesis of other nucleotide sugars. frontiersin.orgresearchgate.net

In nature, uridine (B1682114) 5'-diphospho-D-apiose (UDP-D-apiose) is synthesized from UDP-D-glucuronic acid (UDP-GlcA) by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS). nih.govresearchgate.net This NAD+-dependent enzyme catalyzes an unusual ring-contraction reaction involving decarboxylation and rearrangement of the carbon skeleton. nih.govresearchgate.netnih.gov The recombinant AXS enzyme from Arabidopsis has been functionally expressed in Escherichia coli, catalyzing the conversion of UDP-D-glucuronate to a mixture of UDP-D-apiose and UDP-D-xylose. nih.govresearchgate.net

A significant chemoenzymatic achievement is the synthesis of an acetyl-protected phosphonate (B1237965) analogue of UDP-D-apiose. nih.gov This analogue was used in an in situ HPLC assay to demonstrate that AXS can interconvert UDP-D-apiose and UDP-D-xylose products. nih.gov To overcome the instability of the phosphonate analogue during chemical synthesis, a coupled assay was developed where the substrate was generated in situ using an acetyl esterase. nih.gov

Table 2: Key Enzymes and Substrates in UDP-D-Apiose Synthesis

Enzyme/SubstrateRole in SynthesisOrganism/SourceReference
UDP-D-apiose/UDP-D-xylose synthase (AXS)Catalyzes the conversion of UDP-D-glucuronate to UDP-D-apiose and UDP-D-xylose.Arabidopsis thaliana nih.govresearchgate.net
UDP-D-glucuronic acid (UDP-GlcA)The natural precursor for the biosynthesis of UDP-D-apiose.Plants nih.govresearchgate.netnih.gov
Acetyl-protected phosphonate analogue of UDP-D-apioseA stable analogue synthesized for mechanistic studies of AXS.Chemical Synthesis nih.gov
Acetyl esteraseUsed in a coupled assay to generate the phosphonate analogue of UDP-D-apiose in situ.Not specified nih.gov

Synthesis of this compound Analogues and Probes for Mechanistic Enzymology

The synthesis of substrate analogues and probes is crucial for elucidating the mechanisms of enzymes involved in carbohydrate metabolism. Several this compound analogues and related compounds have been synthesized for this purpose.

A phosphonate analogue of UDP-D-apiose was designed and synthesized to serve as a stable probe for the phosphate (B84403) group in mechanistic studies of AXS. nih.gov This analogue demonstrated that AXS can accommodate phosphonates in addition to the natural phosphate substrates. nih.gov

To investigate the proposed retroaldol-aldol mechanism of AXS, a 2-deoxy analogue of UDP-GlcA was synthesized. nih.gov This analogue prevents the C-2/C-3 aldol (B89426) cleavage, which is believed to be the initial step in the ring contraction. The finding that this analogue did not yield the corresponding apiose product supports the proposed mechanism. nih.gov

Furthermore, a chromogenic probe, 4-nitrophenyl β-d-apiofuranoside, was synthesized in a five-step sequence to detect β-d-apiofuranosidase activity. researchgate.net This synthesis involved a regioselective enzymatic benzoylation step catalyzed by Lipolase 100T and a stereoselective β-d-apiofuranosylation. researchgate.net

Table 3: this compound Analogues and Probes

Analogue/ProbePurposeKey FindingReference
Phosphonate analogue of UDP-D-apioseMechanistic probe for UDP-D-apiose/UDP-D-xylose synthase (AXS).AXS can accept phosphonate substrates, and the enzyme can interconvert the reaction products. nih.gov
UDP-2-deoxy-GlcAMechanistic probe to investigate the role of C-2/C-3 aldol cleavage in the AXS reaction.Did not form an apiose product, supporting a retroaldol-aldol mechanism. nih.gov
4-Nitrophenyl β-d-apiofuranosideChromogenic probe for the detection of β-d-apiofuranosidase activity.Successfully used to screen for enzymatic activity in various samples. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in D Apiose Research

Chromatographic Techniques for Separation, Identification, and Quantification of D-Apiose and its Glycosides in Biological Samples

Chromatographic methods are fundamental in the analysis of this compound, enabling the separation of this unique branched-chain pentose (B10789219) from other monosaccharides and its quantification in complex biological matrices.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct quantification of non-derivatized carbohydrates, including this compound. thermofisher.comthermofisher.com This technique leverages the weakly acidic nature of carbohydrates, which can be separated on strong anion-exchange stationary phases under high pH conditions using hydroxide-based eluents. thermofisher.com

The separation mechanism in HPAEC relies on the differential oxyanion formation of carbohydrates in alkaline solutions, allowing for high-resolution separation of monosaccharides based on their molecular size, composition, and glycosidic linkages. nih.gov Following separation, the analytes are detected by a pulsed amperometric detector, where the electrical current generated by their oxidation at the surface of a gold electrode is measured. thermofisher.com This detection method is highly sensitive, with detection limits reaching sub-picomole levels, and avoids the need for derivatization. thermofisher.com

HPAEC-PAD is routinely used for the monosaccharide analysis of glycoproteins and complex carbohydrates from various biological sources, including plant cell walls where apiose-containing polysaccharides like rhamnogalacturonan II are found. nih.govoup.comethz.ch The method's high selectivity and sensitivity make it ideal for profiling the complete monosaccharide composition of biological samples. nih.gov

Key Features of HPAEC-PAD for this compound Analysis:

FeatureDescription
Principle Anion-exchange chromatography at high pH separates carbohydrates as oxyanions.
Detection Pulsed Amperometric Detection (PAD) by oxidation at a gold electrode.
Sample Preparation Minimal, as no derivatization is required. thermofisher.com
Sensitivity High, with detection limits in the picomole to femtomole range. thermofisher.com
Selectivity Excellent for resolving complex mixtures of monosaccharides. nih.gov
Application Quantification of monosaccharide composition in glycoproteins and plant cell wall polysaccharides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the compositional analysis of carbohydrates, including the determination of this compound content in complex glycans. This method requires the hydrolysis of polysaccharides into their constituent monosaccharides, followed by chemical derivatization to produce volatile compounds suitable for gas chromatography.

A common derivatization procedure for monosaccharides is the conversion to their alditol acetate derivatives. nih.govresearchgate.net This involves the reduction of the monosaccharides to their corresponding alditols, followed by acetylation of the hydroxyl groups. The resulting volatile derivatives are then separated by GC based on their boiling points and interactions with the stationary phase of the column.

The separated components are subsequently introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern for each derivative, acting as a molecular fingerprint that allows for unambiguous identification and quantification. researchgate.net GC-MS has been successfully applied to detect and quantify apiose in the cell walls of various plants and even in bacteria. nih.govresearchgate.net

Typical GC-MS Workflow for Apiose Analysis:

StepDescription
1. Hydrolysis Release of monosaccharides from the polysaccharide by acid hydrolysis.
2. Reduction Conversion of monosaccharides to their corresponding alditols.
3. Acetylation Derivatization of alditols to volatile alditol acetates.
4. GC Separation Separation of the alditol acetate derivatives on a capillary column.
5. MS Detection Ionization and fragmentation of the derivatives, followed by mass analysis for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Apiosyl Residues within Oligosaccharides and Polysaccharides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex carbohydrates, providing unparalleled insights into the connectivity and stereochemistry of apiosyl residues within larger glycan structures. researchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete structure of apiose-containing oligosaccharides and polysaccharides. koreascience.kr

1D ¹H NMR: The 1D proton NMR spectrum provides initial information, particularly from the anomeric region (typically 4.3-5.9 ppm), which can indicate the number and configuration of the sugar residues. creative-proteomics.com The chemical shifts and coupling constants (³J(H1,H2)) of anomeric protons are indicative of the α or β anomeric configuration. unina.it

2D COSY and TOCSY: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations within the same sugar residue, allowing for the assignment of all the proton signals for each monosaccharide unit. core.ac.uk

2D HSQC and HMBC: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying glycosidic linkages by showing correlations between protons and carbons that are two or three bonds apart, such as the correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. koreascience.krunina.it

2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. These experiments are vital for determining the sequence of monosaccharides and confirming the anomeric configuration by observing through-space interactions between protons on adjacent residues. koreascience.kr

Through the combined interpretation of these NMR experiments, the precise glycosidic linkages (e.g., β-D-apiofuranosyl-(1→6)-β-D-glucopyranose) and the anomeric configuration of each apiosyl residue can be unequivocally determined. oup.comkoreascience.kr

Common NMR Experiments for Apiose Glycan Analysis:

ExperimentInformation Provided
¹H NMR Anomeric configuration, number of residues. creative-proteomics.com
COSY ¹H-¹H correlations within a residue (2-3 bonds). core.ac.uk
TOCSY ¹H-¹H correlations within an entire spin system (residue). core.ac.uk
HSQC Direct ¹H-¹³C correlations (1 bond). unina.it
HMBC Long-range ¹H-¹³C correlations (2-3 bonds), identifies glycosidic linkages. unina.it
NOESY/ROESY Through-space ¹H-¹H correlations, determines residue sequence and confirms anomeric configuration. koreascience.kr

The structural complexity of apiose-containing molecules, particularly the ability of apiose to form borate (B1201080) ester cross-links in rhamnogalacturonan II, can complicate the interpretation of NMR spectra. frontiersin.orgnrel.gov To aid in the assignment of NMR signals, computational methods for predicting NMR chemical shifts have been developed.

Density Functional Theory (DFT) calculations are used to predict ¹³C and ¹H NMR chemical shifts for apiose and its derivatives. frontiersin.orgfrontiersin.org These protocols involve geometry optimization of the molecule followed by the calculation of NMR shielding constants using methods like the gauge-invariant atomic-orbital (GIAO) approach. frontiersin.org

Research has shown that the accuracy of these predictions is significantly improved by considering the effects of solvation during both the geometry optimization and the shielding constant calculation steps. frontiersin.org By evaluating various combinations of functionals and basis sets, computational models have been developed that can predict ¹³C and ¹H chemical shifts for apiose and its borate esters with high accuracy, typically within 1.50 ppm for ¹³C and 0.12 ppm for ¹H shifts. frontiersin.org These computational tools are invaluable for distinguishing between different structural isomers and for understanding how chemical shifts change upon dimerization with boric acid, thereby complementing experimental NMR data in the structural elucidation of complex apiose-containing polysaccharides. nrel.govfrontiersin.org

Mass Spectrometry (MS) Based Approaches for Complex Glycan Analysis

Mass spectrometry (MS) is a cornerstone technique in glycomics, offering high sensitivity for the characterization and sequencing of complex glycans, including those containing this compound. aspariaglycomics.comnih.gov MS-based methods provide information on glycan composition, sequence, branching, and linkage.

Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are predominantly used for glycan analysis because they generate intact molecular ions with minimal fragmentation. nih.gov

MALDI-MS: This technique is well-suited for high-throughput screening and profiling of released glycans. aspariaglycomics.comnih.gov

ESI-MS: ESI is often coupled with liquid chromatography (LC), such as Hydrophilic Interaction Liquid Chromatography (HILIC), for enhanced sensitivity and the ability to separate isomeric glycans before MS analysis. aspariaglycomics.com This combination is particularly powerful for analyzing complex mixtures of glycans from biological samples. aspariaglycomics.com

Tandem Mass Spectrometry (MS/MS):

For detailed structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific precursor ion (e.g., a particular apiose-containing glycan) is selected and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. aspariaglycomics.com The resulting fragment ions provide information about the monosaccharide sequence and branching patterns. The fragmentation of glycosidic bonds and cross-ring cleavages can help to elucidate the complex structure of apiosylated glycans. aspariaglycomics.com

Derivatization techniques, such as permethylation, are often used to stabilize sialic acids, improve ionization efficiency, and provide more informative fragmentation patterns for linkage analysis. thermofisher.com The high sensitivity and structural information provided by MS-based approaches make them essential for the comprehensive analysis of this compound-containing glycans in biological systems. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Linkage Analysis of Apiose-Containing Glycans

In positive-ion mode, collision-induced dissociation (CID) of apiose-containing oligosaccharides typically results in two main types of fragmentation: glycosidic bond cleavage and cross-ring cleavage. Glycosidic bond cleavages lead to the formation of B, C, Y, and Z ions, which reveal the sequence of the monosaccharide units. Cross-ring cleavages, producing A and X ions, provide information about the linkage positions between the sugar residues. The unusual branched structure of apiose can lead to characteristic fragmentation patterns that aid in its identification within a glycan chain.

A notable example of MS/MS application in this compound research is the analysis of UDP-D-apiose, the activated form of apiose used in glycosylation reactions. The MS/MS spectrum of the [M-H]⁻ ion of UDP-apiose shows a characteristic fragment ion at an m/z of 323.0, which corresponds to the [UMP-H]⁻ ion. This fragmentation is indicative of the cleavage of the glycosidic bond between the apiose and the UDP moiety.

Furthermore, the analysis of flavonoid C-glycosides, a class of compounds where a sugar is linked to a flavonoid aglycone via a carbon-carbon bond, provides insights into the fragmentation of apiose. In the case of apiin (B1667559) (apigenin-7-O-apiosylglucoside), MS/MS analysis allows for the differentiation of the sugar moieties. The fragmentation typically involves the initial loss of the terminal apiose residue, followed by the fragmentation of the glucose moiety and the aglycone. The specific fragmentation patterns, including neutral losses and cross-ring cleavages of the apiose unit, can help to confirm its presence and linkage.

The table below summarizes the characteristic fragment ions observed in the MS/MS analysis of selected apiose-containing compounds.

CompoundPrecursor Ion (m/z)Fragmentation ModeCharacteristic Fragment Ions (m/z)Inferred Structural Information
UDP-D-apiose535.0 [M-H]⁻Negative Ion CID323.0[UMP-H]⁻, indicating the UDP moiety
Apiin (Apigenin-7-O-apiosylglucoside)563.1 [M-H]⁻Negative Ion CID431.1, 268.0Loss of apiose (-132 Da), Apigenin (B1666066) aglycone

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental techniques for characterizing the activity of enzymes involved in this compound metabolism, such as UDP-apiose synthase (UAS) and various apiosyltransferases. These assays offer high sensitivity, continuous monitoring of the reaction, and are amenable to high-throughput screening.

Spectrophotometric Assays:

A widely used continuous spectrophotometric assay for glycosyltransferases, including those that utilize UDP-apiose, couples the production of a nucleotide diphosphate (NDP) to the oxidation of NADH. nih.gov In the context of an apiosyltransferase that transfers apiose from UDP-apiose to an acceptor molecule, the released UDP is coupled to the pyruvate kinase/lactate dehydrogenase (PK/LDH) system. Pyruvate kinase catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (PEP) to UDP, forming pyruvate and UTP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the glycosyltransferase activity.

This coupled enzyme assay can also be adapted for UDP-apiose synthase, which converts UDP-glucuronic acid into UDP-apiose and UDP-xylose. The production of UDP-sugars can be indirectly measured by first converting them to their corresponding nucleoside diphosphates.

Fluorometric Assays:

Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods. creative-enzymes.com These assays often employ substrates that become fluorescent upon enzymatic modification. For apiosyltransferases, a fluorogenic acceptor molecule can be used, where the transfer of apiose results in a significant change in its fluorescent properties.

Another approach involves the use of synthetic substrates that release a fluorescent molecule upon enzymatic cleavage. For instance, a synthetic acceptor molecule linked to a quenching group can be designed. Upon the enzymatic transfer of apiose, a conformational change or cleavage could separate the fluorophore from the quencher, leading to an increase in fluorescence.

Furthermore, assays based on fluorescence resonance energy transfer (FRET) can be employed. creative-enzymes.com In a FRET-based assay for an apiosyltransferase, the acceptor substrate could be labeled with a FRET pair (a donor and an acceptor fluorophore). The enzymatic addition of the apiose moiety would alter the distance or orientation between the FRET pair, leading to a change in the FRET efficiency, which can be measured as a change in fluorescence intensity at specific wavelengths.

The development of specific fluorogenic substrates for apiosyltransferases is an active area of research, aiming to provide more direct and sensitive tools for studying these enzymes.

The following table provides an overview of the principles of these assay types for enzymes involved in this compound metabolism.

Assay TypePrincipleEnzyme TargetMeasured Parameter
Coupled Spectrophotometric AssayThe release of UDP is coupled to the oxidation of NADH via the PK/LDH system.ApiosyltransferaseDecrease in absorbance at 340 nm
Fluorometric AssayAn apiose acceptor molecule's fluorescence changes upon glycosylation.ApiosyltransferaseChange in fluorescence intensity
FRET-based AssayEnzymatic transfer of apiose alters the distance/orientation of a FRET pair on the acceptor.ApiosyltransferaseChange in FRET efficiency (fluorescence intensity ratio)

Future Directions and Emerging Research Avenues in D Apiose Studies

Engineering of Biosynthetic Pathways for Enhanced D-Apiose Production or Modified Glycan Structures in Plants

Research into this compound biosynthesis in plants has established that uridine (B1682114) 5'-diphospho-D-apiose (UDP-D-apiose) is formed from UDP-D-glucuronate through a process involving decarboxylation and rearrangement, catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). This enzyme also produces UDP-D-xylose as a side product. acs.orgresearchgate.netpsu.edunih.gov Functional cloning and characterization of the AXS1 gene encoding this enzyme in Arabidopsis have provided a foundation for potential genetic manipulation. acs.orgresearchgate.netpsu.edunih.gov

Future directions in this area involve engineering these biosynthetic pathways to potentially enhance this compound production in plants or to modify the structure of glycans containing this compound. Given that this compound is essential for plant cell wall development, particularly through its role in cross-linking rhamnogalacturonan-II (RG-II) via borate (B1201080) esters, manipulating its biosynthesis could impact cell wall properties, influencing plant growth and development. acs.orgresearchgate.netpsu.edunih.govresearchgate.netmpg.de Genetic engineering and gene editing techniques, such as CRISPR-Cas9, offer precise tools to modify specific genes involved in these pathways. openaccessjournals.comagriculturejournal.org This could lead to the development of crops with altered cell wall structures, potentially enhancing traits like disease resistance, drought tolerance, or biomass composition. openaccessjournals.comagriculturejournal.orgfrontiersin.org Furthermore, understanding the mechanism of UAXS, which integrates complex catalytic steps within a single active site, provides targets for engineering enzymes with altered product ratios or increased efficiency. acs.orgnih.gov

Exploration of Novel this compound-Containing Biomolecules and Their Biological Roles Beyond Plant Systems

While this compound is predominantly found in plants, its presence has also been detected in other organisms, including certain bacteria and fungi. researchgate.netmdpi.complos.org For instance, small amounts of apiose were found in methanolic extracts of the aerobic phototroph Geminicoccus roseus and the pathogenic soil-dwelling bacteria Xanthomonas pisi. plos.org This suggests the existence of this compound-containing biomolecules and associated biological roles outside the plant kingdom.

Future research should focus on the extensive exploration and characterization of these novel this compound-containing biomolecules in non-plant systems. This includes identifying the specific glycans or secondary metabolites that incorporate this compound in these organisms and elucidating their biological functions. The discovery of bacterial catabolic pathways for this compound, involving previously unknown enzymes, highlights the diverse metabolic fates of this sugar in different biological contexts. nih.govnih.govumontreal.caresearchgate.netgenome.jpgenome.jp Investigating the roles of this compound in bacterial cell wall components, signaling molecules, or other cellular processes could uncover novel biological functions and potential applications. The presence of apiosylated secondary metabolites in lichens and the fungus Morchella conica further broadens the scope of this exploration. plos.org Understanding the synthesis and function of these non-plant apiosylated compounds could reveal evolutionary aspects of this compound metabolism and its ecological significance.

Advanced Computational Modeling and Bioinformatics in this compound Research (e.g., Genomic Enzymology, Glycoinformatics)

Advanced computational approaches and bioinformatics are becoming increasingly valuable tools in this compound research. Techniques like genomic enzymology, glycoinformatics, and computational modeling provide powerful means to analyze biological data, predict enzyme function, and understand the structural and mechanistic aspects of this compound and its associated molecules.

Genomic enzymology, which leverages sequence similarity networks (SSNs) and genome neighborhood networks (GNNs), has already proven instrumental in discovering novel microbial enzymes and catabolic pathways for this compound. nih.govnih.govumontreal.caacs.org These tools enable the identification of gene clusters and potential enzyme functions based on genomic context and sequence homology. Future research can further utilize these approaches to uncover additional this compound metabolic pathways in a wider range of organisms and to identify the enzymes involved. The availability of public web tools for generating SSNs and GNNs facilitates such "genomic enzymology" strategies. nih.govnih.gov

Computational modeling, including quantum mechanical/molecular mechanical (QM/MM) calculations and molecular dynamics simulations, is crucial for understanding the complex enzymatic mechanisms involved in this compound biosynthesis and modification. acs.orgnih.gov These methods can provide insights into transition states, reaction pathways, and enzyme-substrate interactions, as demonstrated by studies on UAXS. acs.orgnih.gov Furthermore, computational approaches are being developed to predict the structural and spectral properties of this compound-containing molecules, aiding in their experimental characterization using techniques like NMR spectroscopy. frontiersin.org

Glycoinformatics, which deals with the computational analysis of glycan structures and related data, is essential for managing and interpreting the increasing amount of data on this compound-containing glycans and glycosides. nih.gov Developing and refining glycoinformatics tools can facilitate the systematic analysis of glycome data, helping to identify new apiosylated structures, understand their distribution, and predict their biological roles. The complex structures of polysaccharides like RG-II, which contains this compound, necessitate sophisticated computational tools for their complete structural elucidation. mpg.defrontiersin.org

Biotechnological Potential of this compound-Modifying Enzymes for Glycan Engineering and Biocatalysis

Enzymes involved in the synthesis, modification, and degradation of this compound and this compound-containing glycans hold significant biotechnological potential. These enzymes can be harnessed for various applications, including glycan engineering and biocatalysis.

This compound-modifying enzymes, such as apiosyltransferases and apiosidases, can be used to synthesize or modify complex glycans with specific structures. mdpi.com Apiosyltransferases are responsible for attaching apiose residues to other sugars or aglycones, while apiosidases catalyze the hydrolysis of apiosidic linkages. mdpi.com These enzymes can be employed in vitro for the enzymatic synthesis of valuable apiosylated compounds, including those with potential pharmaceutical relevance. mdpi.com

The discovery of novel this compound catabolic pathways in microorganisms has also revealed new enzymes with potential biocatalytic applications. nih.govnih.govumontreal.caresearchgate.net Enzymes like D-apionate oxidoisomerase, 3-oxo-isoapionate-4-phosphate decarboxylase, and transcarboxylase/hydrolase represent novel biocatalysts with unique reaction mechanisms. nih.govnih.govresearchgate.net These enzymes could be utilized in the synthesis of fine chemicals or in the breakdown of plant biomass containing apiose. Transketolases involved in this compound catabolism also offer potential for stereoselective synthesis. nih.govresearchgate.net

Further research is needed to identify and characterize more this compound-modifying enzymes from diverse sources, including plants, microorganisms, and potentially other organisms. Exploring the substrate specificity and catalytic properties of these enzymes will be crucial for evaluating their biotechnological potential. Enzyme engineering techniques can also be applied to modify existing enzymes for improved activity, stability, or altered substrate specificity, expanding their utility in glycan engineering and biocatalysis.

Q & A

Basic Research Questions

Q. How can D-Apiose be accurately detected and quantified in plant cell wall polysaccharides?

  • Methodological Answer: Utilize chromatographic techniques (e.g., HPLC or GC-MS) coupled with mass spectrometry for separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing this compound from similar pentoses. Enzymatic assays using purified apiose-specific reductases (e.g., apiose 1-reductase) can also quantify metabolic turnover in vitro. Radiolabeled D-[U-14C]apiose, as used in Lemna minor studies, enables tracking of metabolic flux .

Q. What enzymatic assays are available to study this compound catabolism in microbial systems?

  • Methodological Answer: NAD+/NADH-dependent dehydrogenase assays (e.g., apiose 1-reductase activity) are standard for microbial studies. For example, Aerobacter aerogenes and Micrococcus strains utilize this compound as a carbon source, and their enzyme kinetics can be measured via spectrophotometric NADH oxidation/reduction. Growth assays under this compound-limited conditions further validate catabolic pathways .

Q. What experimental designs are optimal for tracing this compound biosynthesis in planta?

  • Methodological Answer: Isotopic labeling (e.g., 13C or 14C) combined with pulse-chase experiments can track this compound incorporation into cell wall polysaccharides. Genetic knockouts of putative biosynthetic enzymes (e.g., UDP-apiose/UDP-xylose synthases) followed by polysaccharide composition analysis (via methylation linkage analysis) provide functional validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across different organisms?

  • Methodological Answer: Conduct comparative genomic analysis to identify conserved enzymes (e.g., reductases or transferases) and validate their substrate specificity via heterologous expression. Isotopic tracing in divergent systems (e.g., bacteria vs. plants) paired with metabolomics (LC-MS/MS) clarifies pathway variations. Controlled replication of prior studies under standardized conditions reduces methodological bias .

Q. What experimental approaches elucidate the structural determinants of this compound in enzyme binding and catalysis?

  • Methodological Answer: Use X-ray crystallography or cryo-EM to resolve enzyme-apiose complex structures. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, while site-directed mutagenesis of active-site residues (e.g., in apiose 1-reductase) validates functional motifs. Kinetic assays (Km/Vmax) under varying pH/temperature conditions further probe catalytic mechanisms .

Q. How should contradictory data on this compound’s incorporation into plant cell walls be analyzed?

  • Methodological Answer: Perform systematic reviews to identify confounding variables (e.g., developmental stage or tissue specificity). Meta-analyses of polysaccharide extraction protocols (e.g., alkali vs. enzymatic hydrolysis) can reconcile discrepancies. In vivo imaging (e.g., fluorescently tagged apiose-binding proteins) localizes this compound dynamically during cell wall remodeling .

Q. What strategies validate the functional role of this compound in plant-microbe interactions?

  • Methodological Answer: Co-culture assays with this compound-producing plants and microbial symbionts/pathogens, combined with transcriptomics (RNA-seq) of microbial genes upregulated in response to this compound. Knockout plant lines lacking this compound biosynthesis genes can test microbial colonization efficiency .

Methodological Frameworks

  • Data Collection & Validation: Cross-reference structural data (NMR, MS) with enzymatic activity assays to confirm this compound identity in complex matrices .
  • Experimental Replication: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring reproducibility across labs .
  • Contradiction Resolution: Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses and isolate variables in conflicting studies .

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